molecular formula C11H11NO5 B1614746 4-Acetamido-2-acetyloxybenzoic acid CAS No. 51-00-3

4-Acetamido-2-acetyloxybenzoic acid

Cat. No.: B1614746
CAS No.: 51-00-3
M. Wt: 237.21 g/mol
InChI Key: QEUJTUCLEVAVPP-UHFFFAOYSA-N
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Description

4-Acetamido-2-acetyloxybenzoic acid is an organic compound with the molecular formula C11H11NO5 It is a derivative of benzoic acid, featuring both acetamido and acetyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-2-acetyloxybenzoic acid typically involves the acetylation of 4-amino-2-hydroxybenzoic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale output. This involves using larger reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-2-acetyloxybenzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Hydrolysis: Yields 4-amino-2-hydroxybenzoic acid and acetic acid.

    Oxidation: Produces quinones or other oxidized aromatic compounds.

    Substitution: Results in various substituted benzoic acid derivatives.

Scientific Research Applications

4-Acetamido-2-acetyloxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-acetamido-2-acetyloxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and acetyloxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    4-Acetamidobenzoic acid: Similar structure but lacks the acetyloxy group.

    2-Acetyloxybenzoic acid: Similar structure but lacks the acetamido group.

    Acetylsalicylic acid (Aspirin): Contains an acetyloxy group but differs in the position and presence of other functional groups.

Uniqueness: 4-Acetamido-2-acetyloxybenzoic acid is unique due to the presence of both acetamido and acetyloxy groups on the benzoic acid core

Properties

IUPAC Name

4-acetamido-2-acetyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-6(13)12-8-3-4-9(11(15)16)10(5-8)17-7(2)14/h3-5H,1-2H3,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUJTUCLEVAVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284039
Record name 4-Acetamido-2-(acetyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-00-3
Record name NSC35085
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Acetamido-2-(acetyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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